2-[4-(Difluoromethoxy)phenyl]morpholine
CAS No.: 1097820-96-6
VCID: VC2997853
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Difluoromethoxy)phenyl]morpholine - 1097820-96-6](/images/structure/VC2997853.png)
Description |
2-[4-(Difluoromethoxy)phenyl]morpholine is a chemical compound with the molecular formula . It belongs to the class of morpholine derivatives, characterized by a morpholine ring substituted with a 4-(difluoromethoxy)phenyl group. This compound has applications in pharmaceuticals, agrochemicals, and material sciences due to its unique chemical properties. Molecular Data
Structural FeaturesThe compound consists of:
SynthesisThe synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine typically involves:
This reaction ensures the attachment of the difluoromethoxyphenyl group to the morpholine ring through a stable bond. Pharmaceutical ResearchThe compound is considered for its potential as a pharmacophore in drug design due to:
Agrochemical UseFluorinated compounds are widely used in pesticides and herbicides for their enhanced efficacy and environmental stability. This compound may serve as an intermediate or active ingredient in such formulations. Material ScienceThe presence of fluorine atoms contributes to hydrophobicity and thermal stability, making it a candidate for advanced material applications such as coatings or polymers. Computational StudiesComputational methods like Density Functional Theory (DFT) have been employed to study its electronic properties:
StorageStore in a cool, dry place away from oxidizing agents and strong acids. |
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CAS No. | 1097820-96-6 |
Product Name | 2-[4-(Difluoromethoxy)phenyl]morpholine |
Molecular Formula | C11H13F2NO2 |
Molecular Weight | 229.22 g/mol |
IUPAC Name | 2-[4-(difluoromethoxy)phenyl]morpholine |
Standard InChI | InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-14-5-6-15-10/h1-4,10-11,14H,5-7H2 |
Standard InChIKey | FXDWUZSREAPFCN-UHFFFAOYSA-N |
SMILES | C1COC(CN1)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES | C1COC(CN1)C2=CC=C(C=C2)OC(F)F |
PubChem Compound | 43350826 |
Last Modified | Aug 16 2023 |
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